molecular formula C4H14Cl2N2O B1379438 (2-Aminoethyl)(methoxy)methylamine dihydrochloride CAS No. 1803599-30-5

(2-Aminoethyl)(methoxy)methylamine dihydrochloride

Cat. No.: B1379438
CAS No.: 1803599-30-5
M. Wt: 177.07 g/mol
InChI Key: YYGNJTZNNKZPQJ-UHFFFAOYSA-N
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Description

“(2-Aminoethyl)(methoxy)methylamine dihydrochloride” is a chemical compound with the molecular formula C4H13ClN2O . It has a molecular weight of 140.61 .


Molecular Structure Analysis

The InChI string of “this compound” is InChI=1S/C3H10N2O.2ClH/c1-6-5-3-2-4;;/h5H,2-4H2,1H3;2*1H . The Canonical SMILES is CONCCN.Cl.Cl .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 163.04 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 162.0326684 g/mol . The topological polar surface area is 47.3 Ų . The compound has a heavy atom count of 8 .

Scientific Research Applications

Toward Nitroxide-Mediated Photopolymerization

A study by Guillaneuf et al. (2010) introduces a new alkoxyamine bearing a chromophore group linked directly to the aminoxyl function, proposing its use as a photoiniferter. This compound, related to (2-Aminoethyl)(methoxy)methylamine dihydrochloride, demonstrates potential in nitroxide-mediated photopolymerization (NMP2), highlighting its utility in polymer science for controlled photopolymerization processes Guillaneuf et al., 2010.

Practical Preparation of Key Intermediates in Drug Synthesis

Horikawa et al. (2001) developed an effective synthetic route for a key intermediate, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, from 2,6-dichloro-3-trifluoromethylpyridine. This intermediate's synthesis showcases the role of this compound-related compounds in the efficient production of complex molecules, particularly in the pharmaceutical sector Horikawa et al., 2001.

Nucleophilic Addition Reactions

The work by Arulsamy and Bohle (2000) on the chemistry of malononitrileoxime with nucleophiles like methoxylamine provides insights into the reactivity of compounds similar to this compound. Their study emphasizes the compound's role in yielding amidoximes and amidrazones through nucleophilic addition, illustrating its significance in organic synthesis and potentially in the development of new materials Arulsamy & Bohle, 2000.

Inhibition Efficiency and Corrosion Studies

Djenane et al. (2019) synthesized α-aminophosphonic acids, including compounds related to this compound, and evaluated their efficiency in inhibiting corrosion of mild steel in acidic solutions. Their study not only adds to the understanding of the compound's applications in material science but also demonstrates its potential utility in industrial applications concerning the protection of metals Djenane et al., 2019.

Reactivity of Surface Methoxy Species in Acidic Zeolites

Jiang et al. (2006) explored the reactivity of surface methoxy species on acidic zeolites, providing evidence for the high reactivity of such species in catalyzed reactions. This research highlights the relevance of this compound-related compounds in catalysis, particularly in the transformation of surface methoxy species to other alkoxy species and their applications in heterogeneously catalyzed reactions Jiang et al., 2006.

Properties

IUPAC Name

N'-methoxy-N'-methylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c1-6(7-2)4-3-5;;/h3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGNJTZNNKZPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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